molecular formula C11H18N8S B11623738 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-1-cyano-3,3-dimethylthiourea

1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-1-cyano-3,3-dimethylthiourea

Cat. No.: B11623738
M. Wt: 294.38 g/mol
InChI Key: WPVPSYMJAMHCGQ-UHFFFAOYSA-N
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Preparation Methods

Michler’s ketone can be synthesized through various routes. One common method involves the reaction of 4,4’-diaminobenzophenone tetrachlorophthalic anhydride . The overall synthetic pathway includes several steps, and the key intermediate is the formation of the cyano group. Industrial production methods typically optimize yield and scalability .

Chemical Reactions Analysis

Michler’s ketone undergoes several reactions, including:

    Oxidation: It can be oxidized to form the corresponding quinone.

    Reduction: Reduction of the ketone group yields the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions occur at the triazine ring. Common reagents include , , and various nucleophiles.

Scientific Research Applications

Michler’s ketone finds applications in diverse fields:

Mechanism of Action

The exact mechanism by which Michler’s ketone exerts its effects depends on its specific application. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to cell damage. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Michler’s ketone stands out due to its unique structure and fluorescence properties. Similar compounds include bis(4-aminophenyl)methanone and bis(4-dimethylaminophenyl)methanone .

Properties

Molecular Formula

C11H18N8S

Molecular Weight

294.38 g/mol

IUPAC Name

1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-1-cyano-3,3-dimethylthiourea

InChI

InChI=1S/C11H18N8S/c1-16(2)8-13-9(17(3)4)15-10(14-8)19(7-12)11(20)18(5)6/h1-6H3

InChI Key

WPVPSYMJAMHCGQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N(C#N)C(=S)N(C)C)N(C)C

Origin of Product

United States

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